molecular formula C30H40O18 B12432122 7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid

7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid

Cat. No.: B12432122
M. Wt: 688.6 g/mol
InChI Key: VHFHOBRIZGOORR-GSIFQPCXSA-N
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Description

7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid is an iridoid glycoside compound. It is derived from the aerial parts of Gentiana depressa and has been isolated from the stems and leaves of Lonicera japonica

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is generally produced in small quantities for research purposes. The compound is often synthesized in laboratories using standard organic chemistry techniques and purified using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of iridoid glycosides and their chemical properties.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, although more research is needed to confirm its efficacy.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • L-phenylalaninosecologanin
  • 6’-O-(7alpha-hydroxyswerosyloxy)loganin
  • (Z)-aldosecologanin
  • (E)-aldosecologanin

Uniqueness

7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid is unique due to its specific glycosylation pattern and the presence of a methoxybenzoyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other iridoid glycosides .

Properties

Molecular Formula

C30H40O18

Molecular Weight

688.6 g/mol

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-[2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C30H40O18/c1-3-13-14(15(26(39)40)11-44-28(13)48-30-25(38)23(36)21(34)19(10-32)47-30)6-7-43-27(41)12-4-5-16(17(8-12)42-2)45-29-24(37)22(35)20(33)18(9-31)46-29/h3-5,8,11,13-14,18-25,28-38H,1,6-7,9-10H2,2H3,(H,39,40)/t13-,14+,18-,19-,20-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1

InChI Key

VHFHOBRIZGOORR-GSIFQPCXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OCC[C@H]2[C@H]([C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCCC2C(C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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